N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
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Overview
Description
N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenylpropene group, and a propanamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide are currently unknown. This compound is a complex molecule and its interaction with biological systems is likely to be multifaceted .
Mode of Action
It is known that the compound contains multiple functional groups, including a piperazine ring and a phenylpropenyl group, which may interact with various biological targets .
Biochemical Pathways
Given the complexity of the molecule, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Therefore, its bioavailability and how it is processed in the body remain unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors impact the compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylpropene group, and the final coupling with the propanamide moiety. Common reagents used in these reactions include piperazine, phenylpropene derivatives, and various amide coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- N-(3-METHYLPHENYL)-3-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE
Uniqueness
N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-20-7-5-11-22(19-20)24-23(27)12-14-26-17-15-25(16-18-26)13-6-10-21-8-3-2-4-9-21/h2-11,19H,12-18H2,1H3,(H,24,27)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLYFJDJNVUSPV-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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